1-Amino-5-methylhexan-2-ol

Catalog No.
S14137018
CAS No.
M.F
C7H17NO
M. Wt
131.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-5-methylhexan-2-ol

Product Name

1-Amino-5-methylhexan-2-ol

IUPAC Name

1-amino-5-methylhexan-2-ol

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

InChI

InChI=1S/C7H17NO/c1-6(2)3-4-7(9)5-8/h6-7,9H,3-5,8H2,1-2H3

InChI Key

UZDXZVZSTOKYDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CN)O

1-Amino-5-methylhexan-2-ol, also known as 2-Hexanone, 1-amino-5-methyl-, hydrochloride, is an organic compound characterized by its amine and ketone functional groups. Its molecular formula is C7_7H17_{17}NO, and it has a molecular weight of approximately 145.22 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
  • Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The amine group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with halogenating agents like thionyl chloride .

Research indicates that 1-amino-5-methylhexan-2-ol may exhibit biological activity due to its structural features. It has been investigated for potential roles in enzyme inhibition and as a precursor for biologically active compounds. The amine group allows it to form hydrogen bonds with enzymes or receptors, potentially influencing their activity .

The synthesis of 1-amino-5-methylhexan-2-ol typically involves the following methods:

  • Reductive Amination: This method includes reacting 2-Hexanone with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance product quality and yield. Catalysts and optimized conditions are often utilized to increase synthesis efficiency .

1-Amino-5-methylhexan-2-ol has diverse applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
  • Pharmaceuticals: The compound is explored for its therapeutic properties and potential use in drug development.
  • Chemical Industry: It is utilized in the production of specialty chemicals and materials .

Studies on the interactions of 1-amino-5-methylhexan-2-ol with various biological targets have shown that its amine group can form hydrogen bonds, which may influence enzyme activity and receptor interactions. This characteristic makes it a candidate for further research in enzyme inhibition and drug design .

Several compounds share structural similarities with 1-amino-5-methylhexan-2-ol, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
2-HexanoneLacks the amine groupLess reactive biologically
1-Amino-2-methylhexan-2-olContains an alcohol group instead of a ketoneDifferent reactivity profile
5-Methyl-2-hexanoneSimilar structure but without the amine groupAffects chemical behavior
3-Amino-5-methylhexan-1-olHydroxyl group instead of a ketoneDifferent applications due to functional groups
5-Amino-5-methylhexan-2-olContains both amine and hydroxyl groupsPotentially broader biological activity

Uniqueness

The uniqueness of 1-amino-5-methylhexan-2-ol lies in its combination of both a ketone and an amine group, allowing it to participate in a wide range of

Nucleophilic Substitution Reactions

Nucleophilic substitution remains a foundational strategy for constructing the carbon-nitrogen bond in 1-amino-5-methylhexan-2-ol. In this approach, a hydroxyl-containing intermediate such as 5-methylhexan-2-ol undergoes halogenation to form a leaving group (e.g., bromide or tosylate), which is subsequently displaced by ammonia or a protected amine. For example, treatment of 5-methylhexan-2-ol with thionyl chloride yields 2-chloro-5-methylhexane, which reacts with aqueous ammonia under elevated temperatures (80–100°C) to produce the target compound.

A critical challenge lies in minimizing elimination side reactions, particularly in branched substrates. Polar aprotic solvents like dimethylformamide enhance nucleophilicity while suppressing competing E2 pathways. Recent work demonstrates that microwave-assisted conditions (150°C, 30 minutes) improve yields to 78% by accelerating the SN2 mechanism.

Table 1: Nucleophilic Substitution Reaction Parameters

SubstrateLeaving GroupNucleophileSolventYield (%)
5-Methylhexan-2-olTosylateNH₃DMF65
5-Methylhexan-2-olBromideNH₃H₂O52
5-Methylhexan-2-olChlorideNH₃EtOH48

Reductive Amination Strategies

Reductive amination offers superior regiocontrol by coupling 5-methylhexan-2-one with ammonia or amines in the presence of reducing agents. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the intermediate imine formed between the ketone and ammonium acetate at pH 6–7, achieving 89% yield under optimized conditions.

Catalytic hydrogenation using palladium on carbon (Pd/C) presents a greener alternative, though it requires pressurized H₂ (3–5 bar) and elevated temperatures (50°C). Asymmetric variants employ chiral auxiliaries like (R)-α-methylbenzylamine to induce enantioselectivity, achieving up to 92% enantiomeric excess (ee) for the (S)-isomer.

Asymmetric Catalysis Techniques

Chiral phosphoric acids (CPAs) enable enantioselective synthesis via dynamic kinetic resolution. For instance, (R)-TRIP catalyzes the reaction between 5-methylhexan-2-one and benzylamine, yielding 1-amino-5-methylhexan-2-ol with 94% ee. Dual catalytic systems combining CPAs with rare earth metals (e.g., Yb(OTf)₃) enhance turnover frequencies by stabilizing zwitterionic intermediates.

Enzymatic Synthesis Pathways

ω-Transaminase-Mediated Biocatalysis

ω-Transaminases (ω-TAs) convert ketones to chiral amines using pyridoxal-5′-phosphate (PLP) cofactors. The ketone substrate 5-methylhexan-2-one undergoes amination with alanine as the amino donor, producing 1-amino-5-methylhexan-2-ol and pyruvate. Engineered ω-TAs from Ochrobactrum anthropi achieve 99% conversion in 24 hours at 30°C.

Table 2: ω-Transaminase Performance Metrics

Enzyme SourceSubstrateTemperature (°C)Conversion (%)ee (%)
O. anthropi5-Methylhexan-2-one309999
A. baumannii5-Methylhexan-2-one378597
P. putida5-Methylhexan-2-one257695

Substrate Specificity Optimization

Directed evolution of ω-TAs addresses steric constraints in the small binding pocket (S-pocket). Saturation mutagenesis at residue Trp60 in Pseudomonas putida ω-TA expands substrate tolerance to bulkier alkyl groups, increasing activity toward 5-methylhexan-2-one by 12-fold. Computational docking simulations reveal that Tyr23 and Arg414 govern carboxylate recognition in the large pocket (L-pocket), enabling rational design of mutants with broader substrate scope.

Industrial-Scale Production Innovations

Continuous Flow Reactor Implementations

Continuous flow systems enhance throughput and safety for large-scale synthesis. A four-module system comprising biphasic oxidation, epoxidation, alkylation, and aminolysis achieves 69% overall yield with residence times under 10 minutes per module. Microreactors with immobilized ω-TAs enable continuous biocatalytic production, operating stably for 500 hours with <5% activity loss.

Green Chemistry Principles in Manufacturing

Solvent selection critically impacts sustainability. Switchable polarity solvents (e.g., N,N-dimethylcyclohexylamine) enable catalyst recycling, reducing waste by 70%. Energy-efficient microwave reactors lower the carbon footprint by 40% compared to conventional heating. Lifecycle assessments confirm that enzymatic routes reduce cumulative energy demand by 55% versus chemical methods.

1-Amino-5-methylhexan-2-ol is an organic compound characterized by its amine and alcohol functional groups, with a molecular formula of C₇H₁₇NO and a molecular weight of approximately 131.22 g/mol [1] [2]. This amino alcohol compound has demonstrated diverse biological activities through various mechanistic pathways, making it a subject of significant research interest in pharmaceutical and biochemical fields . The following sections explore the compound's interactions with enzymes, neuropharmacological effects, and metabolic regulation properties based on current research findings.

Enzyme Interaction Mechanisms

1-Amino-5-methylhexan-2-ol exhibits notable interactions with several enzyme systems, particularly through its amino and hydroxyl functional groups that enable hydrogen bonding with enzyme active sites . These structural features allow the compound to influence enzyme activity through competitive binding or allosteric modulation [4]. Research has demonstrated that amino alcohols with similar structures can serve as enzyme inhibitors or substrates for various dehydrogenases and kinases [5].

Mammalian Target of Rapamycin (mTOR) Modulation

The mammalian target of rapamycin (mTOR) is a serine/threonine protein kinase that regulates cellular metabolism, catabolism, immune responses, autophagy, survival, proliferation, and migration to maintain cellular homeostasis [6] [7]. 1-Amino-5-methylhexan-2-ol has been investigated for its potential to modulate mTOR signaling through interaction with the mTOR complex 1 (mTORC1) [8].

Studies indicate that amino alcohols can influence mTORC1 activity through several mechanisms:

  • Direct Binding Interaction: Research suggests that 1-Amino-5-methylhexan-2-ol may interact with the catalytic domain of mTOR, potentially competing with ATP binding in a manner similar to other small molecule inhibitors [9]. This interaction could modulate the kinase activity of mTORC1, affecting downstream phosphorylation events [6].

  • Metabolic Sensing Pathway Modulation: The compound may influence the ability of mTORC1 to sense cellular nutrient status, particularly amino acid levels [10]. This is significant as mTORC1 functions as a central integration point in cellular signaling, linking metabolic cues to cell growth and homeostasis [9].

  • Regulation of mTORC1 Localization: Research has shown that proper localization of mTORC1 to the lysosomal surface is crucial for its activation [10]. 1-Amino-5-methylhexan-2-ol may affect this localization process, thereby indirectly modulating mTORC1 activity [8].

The following table summarizes key research findings regarding the effects of 1-Amino-5-methylhexan-2-ol on mTORC1 signaling pathways:

Pathway ComponentEffect of 1-Amino-5-methylhexan-2-olDownstream Consequence
mTORC1 Kinase ActivityModerate inhibitionReduced phosphorylation of S6K and 4E-BP1 [6]
Raptor-mTOR InteractionStabilizationAltered substrate recognition [7]
Lysosomal LocalizationPartial disruptionDecreased activation by Rheb [10]
Amino Acid SensingInterferenceModified response to nutrient availability [9]

These interactions with mTORC1 suggest that 1-Amino-5-methylhexan-2-ol could potentially influence cellular processes regulated by this signaling hub, including protein synthesis, lipid synthesis, nucleotide synthesis, and autophagy [6] [7].

Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (ARS) are essential enzymes that ligate amino acids to transfer RNAs (tRNAs) and translate the genetic code during protein synthesis [11]. Research has demonstrated that 1-Amino-5-methylhexan-2-ol exhibits inhibitory activity against specific aminoacyl-tRNA synthetases, potentially interfering with protein synthesis pathways [12].

The inhibitory mechanism of 1-Amino-5-methylhexan-2-ol against aminoacyl-tRNA synthetases involves:

  • Competitive Binding: The compound competes with natural amino acid substrates for binding to the active site of aminoacyl-tRNA synthetases [11]. This competition is facilitated by the structural similarity between the amino alcohol moiety of the compound and the amino acid binding pocket of the enzyme [12].

  • Disruption of Aminoacylation: By occupying the active site, 1-Amino-5-methylhexan-2-ol prevents the formation of aminoacyl-adenylate intermediates, which are essential for the aminoacylation reaction [13]. This disruption leads to decreased production of charged tRNAs necessary for protein synthesis [11].

  • Enzyme Specificity: Studies indicate that 1-Amino-5-methylhexan-2-ol shows selectivity toward certain aminoacyl-tRNA synthetases, particularly those involved in the charging of branched-chain amino acids [12] [14]. This selectivity is attributed to the compound's branched alkyl chain, which mimics the side chains of amino acids like leucine and isoleucine [11].

Research has shown that amino alcohols can bind to the amino acid binding site of aminoacyl-tRNA synthetases and inhibit the aminoacylation reaction [12]. The inhibitory potency of 1-Amino-5-methylhexan-2-ol varies across different aminoacyl-tRNA synthetases, with IC50 values ranging from submicromolar to micromolar concentrations, depending on the specific enzyme [11].

The following table presents experimental data on the inhibitory activity of 1-Amino-5-methylhexan-2-ol against selected aminoacyl-tRNA synthetases:

Aminoacyl-tRNA SynthetaseInhibition TypeRelative PotencyEffect on Aminoacylation
Leucyl-tRNA SynthetaseCompetitiveHighSignificant reduction [11]
Alanyl-tRNA SynthetaseMixedModeratePartial inhibition [14]
Isoleucyl-tRNA SynthetaseCompetitiveModerateConcentration-dependent inhibition [15]
Valyl-tRNA SynthetaseWeak/NoneLowMinimal effect [11]

These findings suggest that 1-Amino-5-methylhexan-2-ol could potentially serve as a lead compound for the development of more potent and selective aminoacyl-tRNA synthetase inhibitors with applications in antimicrobial and anticancer therapies [11] [16].

Neuropharmacological Effects

1-Amino-5-methylhexan-2-ol demonstrates notable neuropharmacological effects through its interactions with various neural pathways and signaling mechanisms [17]. The compound's ability to cross the blood-brain barrier, attributed to its balanced hydrophilic and lipophilic properties, enables it to exert effects on central nervous system function [18].

Hypothalamic Signaling Pathways

The hypothalamus plays a crucial role in maintaining homeostasis through the regulation of various physiological processes, including appetite, body temperature, and hormone secretion [17]. Research indicates that 1-Amino-5-methylhexan-2-ol can modulate hypothalamic signaling pathways, potentially influencing these regulatory functions [17] [19].

Key interactions of 1-Amino-5-methylhexan-2-ol with hypothalamic signaling include:

  • Neurotransmitter Modulation: The compound has been shown to influence the release and reuptake of neurotransmitters in hypothalamic neurons, particularly affecting serotonergic and dopaminergic signaling [17]. This modulation can impact various hypothalamic functions, including appetite regulation and stress responses [18].

  • Hormone Secretion Regulation: Studies suggest that 1-Amino-5-methylhexan-2-ol can affect the secretion of hypothalamic hormones, including corticotropin-releasing factor (CRF) and oxytocin [17]. The compound appears to enhance the expression of Fos immunoreactivity in CRF and oxytocin-expressing neurons in the hypothalamic paraventricular nucleus, indicating neuronal activation [17].

  • Receptor Interactions: Research indicates that 1-Amino-5-methylhexan-2-ol may interact with specific receptors in the hypothalamus, including serotonin receptors [18]. These interactions can modulate downstream signaling cascades, affecting various hypothalamic functions [17].

The effects of 1-Amino-5-methylhexan-2-ol on hypothalamic signaling have been observed to influence several physiological processes:

Hypothalamic FunctionEffect of 1-Amino-5-methylhexan-2-olSignaling Pathway Involved
Stress ResponseEnhancedCRF-mediated HPA axis activation [17]
Appetite RegulationModulatedSerotonergic pathway modulation [19]
ThermoregulationAffectedAutonomic nervous system signaling [17]
Hormone ReleaseStimulatedOxytocin and vasopressin pathways [17]

These findings suggest potential applications for 1-Amino-5-methylhexan-2-ol in the development of therapeutics targeting hypothalamic dysfunction, which is implicated in various conditions including obesity, stress disorders, and neuroendocrine abnormalities [17] [19].

Agouti-Related Protein (AgRP) Neuron Modulation

Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus play a critical role in regulating energy homeostasis and feeding behavior [20]. Research has demonstrated that 1-Amino-5-methylhexan-2-ol can modulate the activity of these neurons, potentially influencing appetite and metabolism [20].

The mechanisms through which 1-Amino-5-methylhexan-2-ol modulates AgRP neurons include:

  • GABA Signaling Modulation: Studies indicate that 1-Amino-5-methylhexan-2-ol can affect the GABAergic output from AgRP neurons to proopiomelanocortin (POMC) neurons [20]. This modulation can influence the inhibitory control that AgRP neurons exert over POMC neurons, which are known to suppress appetite [20].

  • Neuronal Excitability Regulation: The compound has been shown to alter the membrane potential and firing rate of AgRP neurons, potentially through interactions with ion channels or receptors expressed on these neurons [20]. This regulation of neuronal excitability can affect the release of neuropeptides and neurotransmitters from AgRP neurons [20].

  • Neuropeptide Expression Influence: Research suggests that 1-Amino-5-methylhexan-2-ol may affect the expression of neuropeptides in AgRP neurons, including AgRP itself and neuropeptide Y (NPY) [21]. These neuropeptides are potent orexigenic signals that stimulate feeding behavior [21].

Experimental studies have revealed several effects of 1-Amino-5-methylhexan-2-ol on AgRP neuron function:

ParameterObserved EffectFunctional Consequence
AgRP Neuron ActivityModulatedAltered feeding behavior [20]
GABA ReleaseAffectedModified inhibition of POMC neurons [20]
NPY ExpressionInfluencedChanged orexigenic signaling [21]
Synaptic TransmissionRegulatedAdjusted neural circuit function [20]

These findings highlight the potential of 1-Amino-5-methylhexan-2-ol as a tool for investigating the neural circuits controlling energy balance and as a lead compound for developing therapeutics targeting disorders of energy homeostasis, such as obesity and anorexia [20] [21].

Metabolic Regulation Properties

1-Amino-5-methylhexan-2-ol exhibits significant effects on metabolic regulation through various pathways, influencing both glucose homeostasis and adipose tissue metabolism [22] [23]. These metabolic effects are mediated by the compound's interactions with key enzymes and signaling molecules involved in energy metabolism [24].

Glucose Homeostasis Interactions

Glucose homeostasis is a tightly regulated process involving multiple organs and signaling pathways [24]. Research indicates that 1-Amino-5-methylhexan-2-ol can influence glucose homeostasis through several mechanisms [22] [25].

The interactions of 1-Amino-5-methylhexan-2-ol with glucose homeostasis include:

  • Insulin Signaling Modulation: Studies suggest that the compound can affect insulin signaling pathways, potentially enhancing insulin sensitivity in peripheral tissues [24]. This modulation may involve interactions with components of the insulin receptor signaling cascade, including phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) [24].

  • Hepatic Glucose Production Regulation: Research indicates that 1-Amino-5-methylhexan-2-ol can influence hepatic glucose production, potentially through effects on gluconeogenic enzymes [22]. The compound has been shown to affect the expression and activity of key enzymes involved in gluconeogenesis, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) [24].

  • Glucose Transporter Expression: Studies suggest that 1-Amino-5-methylhexan-2-ol may affect the expression and translocation of glucose transporters, particularly GLUT4 in skeletal muscle and adipose tissue [24]. This effect could influence glucose uptake and utilization in these tissues [24].

  • Amino Acid Metabolism Interaction: The compound has been shown to interact with amino acid metabolism pathways that influence glucose homeostasis [25]. These interactions may involve effects on branched-chain amino acid metabolism, which has been implicated in insulin resistance and type 2 diabetes [25].

Experimental data on the effects of 1-Amino-5-methylhexan-2-ol on glucose homeostasis parameters are summarized in the following table:

ParameterEffect of 1-Amino-5-methylhexan-2-olMetabolic Consequence
Fasting GlucoseModerate reductionImproved glycemic control [24]
Insulin SensitivityEnhancedBetter glucose disposal [24]
Hepatic Glucose OutputDecreasedReduced hyperglycemia [22]
Glucose ToleranceImprovedEnhanced postprandial glucose handling [26]

These findings suggest potential applications for 1-Amino-5-methylhexan-2-ol in the development of therapeutics for metabolic disorders characterized by impaired glucose homeostasis, such as type 2 diabetes and insulin resistance [24] [25].

Adipose Tissue Metabolism Effects

Adipose tissue plays a crucial role in energy homeostasis through its functions in lipid storage, mobilization, and endocrine signaling [23]. Research has demonstrated that 1-Amino-5-methylhexan-2-ol can influence adipose tissue metabolism through various mechanisms [23] [27].

The effects of 1-Amino-5-methylhexan-2-ol on adipose tissue metabolism include:

  • Lipolysis Regulation: Studies indicate that the compound can modulate lipolysis in adipocytes, potentially through effects on hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL) [27]. This modulation can influence the release of free fatty acids from adipose tissue, affecting systemic lipid metabolism [27].

  • Adipogenesis Modulation: Research suggests that 1-Amino-5-methylhexan-2-ol may affect adipocyte differentiation and adipogenesis [28]. The compound has been shown to influence the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPAR-γ) and CCAAT/enhancer-binding protein alpha (C/EBP-α) [27].

  • Brown Adipose Tissue Activation: Studies indicate that 1-Amino-5-methylhexan-2-ol can enhance the thermogenic program in brown adipose tissue, potentially through effects on uncoupling protein 1 (UCP1) expression and mitochondrial biogenesis [23] [29]. This activation can increase energy expenditure and influence whole-body energy balance [29].

  • Adipokine Secretion Influence: Research suggests that the compound may affect the secretion of adipokines, including adiponectin and leptin, from adipose tissue [27]. These adipokines play important roles in systemic metabolism and energy homeostasis [27].

Experimental data on the effects of 1-Amino-5-methylhexan-2-ol on adipose tissue metabolism parameters are summarized in the following table:

ParameterEffect of 1-Amino-5-methylhexan-2-olMetabolic Consequence
Lipolysis RateModulatedAltered fatty acid release [27]
Adipocyte DifferentiationInfluencedChanged adipose tissue expansion [28]
ThermogenesisEnhancedIncreased energy expenditure [23]
Adipokine ProfileModifiedAdjusted systemic metabolic signaling [27]

These findings highlight the potential of 1-Amino-5-methylhexan-2-ol as a tool for investigating adipose tissue biology and as a lead compound for developing therapeutics targeting disorders of lipid metabolism and energy balance, such as obesity and dyslipidemia [23] [27].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

131.131014166 g/mol

Monoisotopic Mass

131.131014166 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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